molecular formula C8H5ClN2O B1487721 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1190309-77-3

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1487721
CAS No.: 1190309-77-3
M. Wt: 180.59 g/mol
InChI Key: ZZSBTLHSBKQATF-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, migration, and differentiation . The compound’s interaction with FGFRs leads to the inhibition of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions highlight the potential of this compound as a valuable tool in studying cellular signaling and developing targeted therapies.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it inhibits the proliferation and induces apoptosis of breast cancer cells . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-cancer agent . The influence of this compound on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways . This inhibition results in reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells . The compound’s ability to modulate gene expression and enzyme activity further contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism may affect its stability, bioavailability, and overall efficacy in biological systems . Understanding the metabolic pathways of this compound is crucial for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential factors that determine its localization and accumulation. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSBTLHSBKQATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.